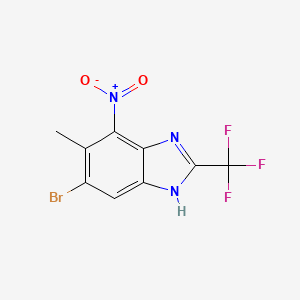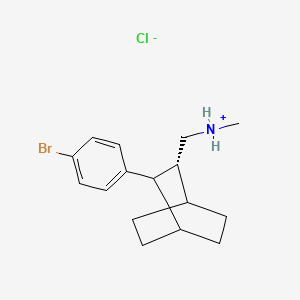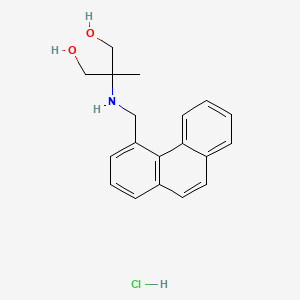
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a phenanthrene moiety
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the phenanthrene derivative, followed by the introduction of the amino group and subsequent reactions to form the final product. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-methyl-2-((4-phenanthrenylmethyl)amino)-, hydrochloride can be compared with other similar compounds that contain phenanthrene or amino groups. Some similar compounds include:
- 1,3-Propanediol, 2-methyl-2-((4-phenylmethyl)amino)-, hydrochloride
- 1,3-Propanediol, 2-methyl-2-((4-naphthylmethyl)amino)-, hydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the phenanthrene moiety and the amino group in this compound contributes to its distinct characteristics and potential uses .
Propriétés
Numéro CAS |
96403-62-2 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2-methyl-2-(phenanthren-4-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(12-21,13-22)20-11-16-7-4-6-15-10-9-14-5-2-3-8-17(14)18(15)16;/h2-10,20-22H,11-13H2,1H3;1H |
Clé InChI |
SUYHJKLCKAJWGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NCC1=CC=CC2=C1C3=CC=CC=C3C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
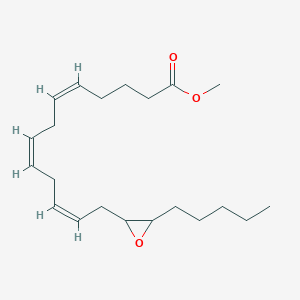
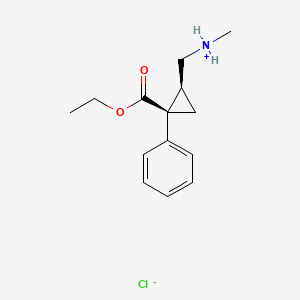
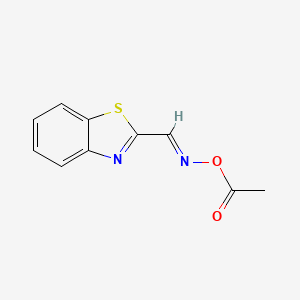
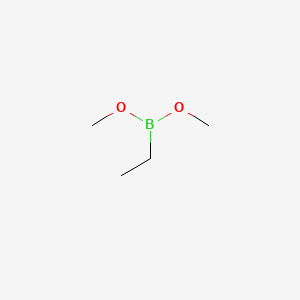
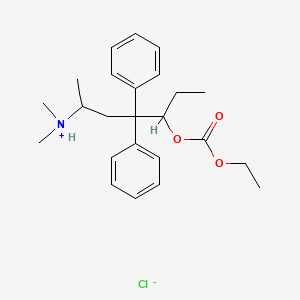
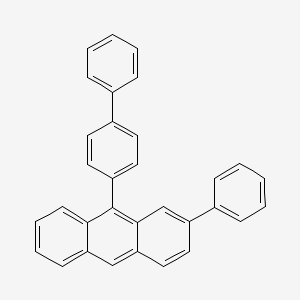
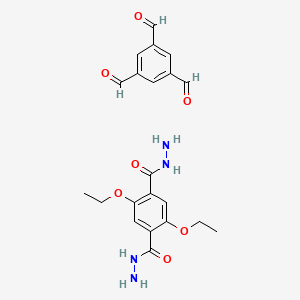
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
